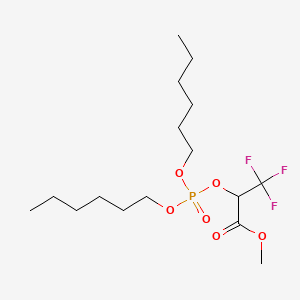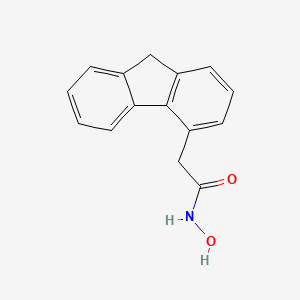
4-Methyl-2-undecyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-undecyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as solvents and intermediates in organic synthesis. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group at the 4-position and an undecyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-undecyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of 4-methyl-2-undecanal with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can also be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-undecyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
4-Methyl-2-undecyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-undecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with no substituents on the ring, used as a solvent and in polymer production.
2-Ethyl-4-methyl-1,3-dioxolane: Similar structure with an ethyl group at the 2-position, known for its use in resin manufacturing.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group, used in radical ring-opening polymerization.
Uniqueness
4-Methyl-2-undecyl-1,3-dioxolane is unique due to its long undecyl chain, which imparts distinct hydrophobic properties and enhances its utility in various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
82925-11-9 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
4-methyl-2-undecyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
JFXUQHNNZUFXLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1OCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






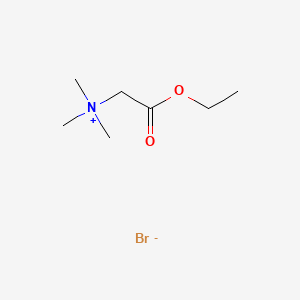
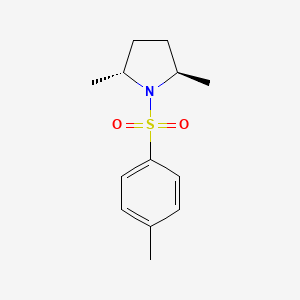
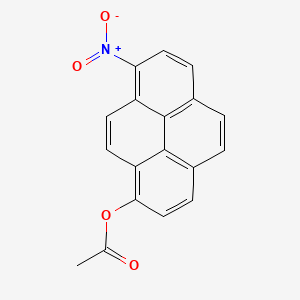

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
